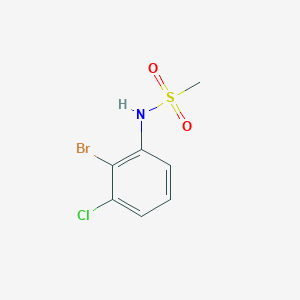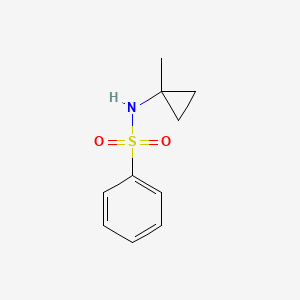![molecular formula C12H16N2O3 B7580740 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid](/img/structure/B7580740.png)
3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid, also known as Leu-aminopeptidase inhibitor, is a chemical compound that is used in scientific research. It is a potent inhibitor of leucine aminopeptidase, an enzyme that is involved in the metabolism of peptides.
Mecanismo De Acción
The mechanism of action of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid involves the binding of the compound to the active site of leucine aminopeptidase. This binding prevents the enzyme from cleaving peptides, leading to a decrease in their metabolism.
Biochemical and physiological effects:
The biochemical and physiological effects of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid are primarily related to its inhibition of leucine aminopeptidase. This inhibition has been shown to affect various biological processes, including the immune system and cancer cell growth. Additionally, the compound has been shown to have anti-inflammatory effects in some studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid in lab experiments include its potency as an inhibitor of leucine aminopeptidase and its reproducible synthesis method. However, the compound may have off-target effects on other enzymes and may not be suitable for use in certain experimental systems.
Direcciones Futuras
There are several future directions for research on 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid. One area of interest is the development of more potent and selective inhibitors of leucine aminopeptidase. Additionally, the compound could be used in studies to further elucidate the role of the enzyme in cancer and other diseases. Finally, the anti-inflammatory effects of the compound could be explored further for potential therapeutic applications.
Métodos De Síntesis
The synthesis of 3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid involves the reaction of 3-aminophenylacetic acid with 2-methyl-2-nitrosopropane in the presence of a reducing agent. The resulting compound is then treated with hydrochloric acid to form the final product. The synthesis method has been well established in the literature and is reproducible.
Aplicaciones Científicas De Investigación
3-[[2-(3-Aminophenyl)acetyl]amino]-2-methylpropanoic acid is primarily used in scientific research as a tool to study the role of leucine aminopeptidase in various biological processes. It has been shown to inhibit the enzyme in vitro and in vivo, leading to a decrease in the metabolism of peptides. This inhibition has been used to study the effects of leucine aminopeptidase on the immune system, as well as its involvement in cancer and other diseases.
Propiedades
IUPAC Name |
3-[[2-(3-aminophenyl)acetyl]amino]-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O3/c1-8(12(16)17)7-14-11(15)6-9-3-2-4-10(13)5-9/h2-5,8H,6-7,13H2,1H3,(H,14,15)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMOAPAXJXULJPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)CC1=CC(=CC=C1)N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[(5E)-5-[benzoyl-[3-(trifluoromethyl)phenyl]hydrazinylidene]-1,3-thiazol-2-ylidene]benzamide](/img/structure/B7580696.png)


![4-acetamido-N-[4-(2-hydroxyethyl)phenyl]benzamide](/img/structure/B7580718.png)
![2-[3-[[(E)-3-(1-methylpyrazol-4-yl)prop-2-enoyl]amino]phenyl]acetic acid](/img/structure/B7580722.png)
![2-amino-N-[3-(methylamino)-3-oxopropyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B7580730.png)
![[2-(2-morpholin-4-yl-5-morpholin-4-ylsulfonylanilino)-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580735.png)

![[2-(5-methyl-2-propan-2-ylcyclohexyl)oxy-2-oxoethyl] (E)-2-cyano-3-(4-methoxyphenyl)prop-2-enoate](/img/structure/B7580744.png)
